(R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid
Description
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-9-5-8(2-3-8)4-6(9)7(10)11/h6H,2-5H2,1H3,(H,10,11) |
InChI Key |
XZAVSDIZYROBLG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CC2)CC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Improved Process for 5-Azaspiro[2.4]heptane-6-carboxylic Acid Derivatives (US Patent US8927739B2)
This patent describes an improved process for preparing 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives, which are useful intermediates for synthesizing biologically active molecules including hepatitis C virus NS5A inhibitors.
- Key Reaction : Treatment of 4-exocyclic methylene-substituted proline compounds with metal carbenoids generated via Simmons-Smith reaction variants (e.g., diethylzinc with chloroiodomethane or diiodomethane with trifluoroacetic acid).
- Substituent Scope : The R group at the spiro center can be hydrogen, C1-C8 alkyl, alkenyl, alkynyl, cycloalkyl, cycloalkenyl, heterocyclic, aryl, or heteroaryl groups, with methyl being a preferred substituent.
- Advantages : The process enables the synthesis of spirocyclopropyl proline derivatives with good stereoselectivity and functional group tolerance, facilitating further elaboration into antiviral agents.
Chiral Synthesis Method Without Chiral Separation (Chinese Patent CN104478791A)
This patent provides a novel chiral synthesis method for (S)-5-R-5-azaspiro[2.4]heptane-6-carboxylic acid (the enantiomeric counterpart of the R-isomer), which can be adapted for the (R)-isomer. The method emphasizes high stereoselectivity and avoids the need for chiral separation.
- Step 1: Annulation Reaction
- Starting from compound 5 (a precursor with a leaving group LG and an amino-protecting group R), the compound is dissolved in an inert aprotic solvent (e.g., tetrahydrofuran, dioxane, methyl tertiary butyl ether, dimethylformamide, dimethyl sulfoxide).
- An alkali base (such as potassium tert-butoxide, sodium tert-butoxide, sodium methylate, or sodium isopropylate) is added to induce cyclization.
- Reaction temperatures range from 0°C to reflux temperature of the solvent, with typical reactions at about 10°C to 50°C.
- Step 2: Halogenation
- The intermediate is halogenated using halide reagents (e.g., bromine or iodine) in halogenated hydrocarbon solvents to introduce a suitable leaving group.
- Step 3: Amino Protecting Group Installation
- The amino group is protected, commonly with tert-butoxycarbonyl (Boc), to afford the protected spirocyclic intermediate.
- Step 4: Deprotection and Purification
- Final deprotection yields (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid, which can be converted to the (R)-enantiomer by chiral inversion if needed.
- Yield and Purity
- The process achieves over 75% yield in key steps, with total yield around 50%.
- High-performance liquid chromatography (HPLC) purity exceeds 99%, and enantiomeric excess (ee) is greater than 98%, eliminating the need for chiral separation.
- Advantages
Comparative Table of Preparation Methods
| Feature | US Patent US8927739B2 | Chinese Patent CN104478791A |
|---|---|---|
| Starting Material | 4-exocyclic methylene-substituted proline | Compound 5 with LG (leaving group) and R (protecting group) |
| Key Reaction | Simmons-Smith metal carbenoid cyclopropanation | Base-induced annulation in aprotic solvent |
| Amino Protecting Group | Various (e.g., Boc, Cbz) | Primarily tert-butoxycarbonyl (Boc) |
| Solvents | Not explicitly specified | THF, dioxane, MTBE, DMF, DMSO, toluene |
| Base Used | Diethylzinc-based carbenoid generation | Potassium tert-butoxide, sodium tert-butoxide, sodium methylate, etc. |
| Temperature Range | Ambient to reflux | 0°C to reflux of solvent (10–50°C typical) |
| Yield | Not explicitly stated | >75% in key steps; ~50% total |
| Enantiomeric Excess (ee) | Moderate, may require chiral separation | >98%, no chiral separation needed |
| Purity (HPLC) | Not specified | >99% |
| Advantages | Well-established metal carbenoid methodology | High stereoselectivity, cost-effective, no chiral separation |
Analytical and Research Data
- Stereoselectivity : The chiral synthesis method in CN104478791A demonstrates high stereoselectivity with ee >98%, confirmed by chiral HPLC analysis.
- Purity : The product purity exceeds 99% by HPLC, indicating efficient reaction and purification protocols.
- Reaction Monitoring : Reactions are monitored by chromatographic techniques to ensure conversion and minimize side products.
- Scalability : The methods described are suitable for scale-up due to mild conditions and readily available reagents.
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling-agent-mediated conditions, forming stable esters critical for prodrug development.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methanol/H₂SO₄ | Reflux, 12 h | Methyl 5-methyl-5-azaspiro[2.4]heptane-6-carboxylate | 85–90% | |
| Ethanol/DCC/DMAP | RT, 24 h | Ethyl 5-methyl-5-azaspiro[2.4]heptane-6-carboxylate | 78% |
Amidation
Reaction with primary or secondary amines produces amides, leveraging coupling agents like EDCl/HOBt for activation.
| Amine | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ammonia | EDCl/HOBt | 0°C → RT, 6 h | 5-Methyl-5-azaspiro[2.4]heptane-6-carboxamide | 65% | |
| Benzylamine | DCC/DMAP | RT, 12 h | N-Benzyl-5-methyl-5-azaspiro[2.4]heptane-6-carboxamide | 72% |
Reduction
The carboxylic acid is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄).
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄/THF | Reflux, 4 h | (6R)-6-(Hydroxymethyl)-5-methyl-5-azaspiro[2.4]heptane | 88% |
Substitution at Nitrogen
The methyl group on the nitrogen participates in alkylation or deprotection reactions under basic conditions .
Oxidation
While the carboxylic acid group is typically resistant to further oxidation, the spirocyclic structure’s cyclopropane moiety may undergo ring-opening under strong oxidative conditions (e.g., ozonolysis).
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| O₃/DMS | −78°C, CH₂Cl₂, 1 h | Ring-opened dicarboxylic acid derivative | 55% |
Mechanistic Insights
-
Esterification/Amidation : Proceeds via nucleophilic acyl substitution, with acid catalysis or coupling agents facilitating intermediate formation.
-
Reduction : LiAlH₄ delivers hydride to the carbonyl carbon, forming a primary alcohol.
-
N-Alkylation : Base-mediated deprotonation of the nitrogen enhances nucleophilicity for SN2 reactions .
Industrial Relevance
The compound serves as a key intermediate in antiviral drug synthesis (e.g., ledipasvir), where its spirocyclic rigidity enhances binding to HCV NS5A proteins . Optimized routes achieve >75% yield and >99% HPLC purity via chiral synthesis .
Scientific Research Applications
(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in protein engineering and peptide synthesis.
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of ledipasvir, the compound acts as a non-structural protein 5A (NS5A) inhibitor, which is crucial for the replication of the hepatitis C virus . The spirocyclic structure provides conformational stability, enhancing its binding affinity to the target protein.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares (R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid with its close analogues:
Note: The S-enantiomer shares the same CAS number in some commercial listings due to vendor-specific nomenclature.
Key Research Findings
- Impact of Stereochemistry : The (R)-configuration of 5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid exhibits superior binding to viral proteases compared to the (S)-form, as demonstrated in SARS-CoV-2 3CL inhibitor studies .
- Substituent Effects : Replacing Boc with a methyl group reduces steric hindrance, enhancing interactions with protease active sites . However, Boc protection is critical during synthesis to prevent racemization .
- Salt Forms : Hydrochloride salts improve solubility and crystallinity, facilitating formulation in solid dosages .
Biological Activity
(R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid is a significant compound in medicinal chemistry, particularly noted for its role as an intermediate in the synthesis of biologically active molecules, including inhibitors for various viral infections. This article examines the biological activity of this compound, supported by relevant research findings, synthesis processes, and potential applications.
- Molecular Formula : C8H13NO2
- Molecular Weight : 155.19 g/mol
- CAS Number : 1860033-47-1
These properties underline its relevance in pharmaceutical applications, particularly in the development of antiviral agents.
Antiviral Properties
One of the most notable biological activities of this compound is its utility as an intermediate in the synthesis of hepatitis C virus (HCV) NS5A inhibitors. Research indicates that derivatives of this compound have shown promising results in inhibiting HCV replication, making them crucial in developing treatments for this viral infection .
The mechanism by which this compound exerts its antiviral effects is primarily through the inhibition of viral protein synthesis and replication. This is achieved by targeting specific viral enzymes essential for the life cycle of HCV, thus preventing the virus from multiplying within host cells .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that enhance its yield and purity. Notably, methods have been developed to improve the efficiency of its production, which is critical for large-scale pharmaceutical applications:
Case Studies
- HCV Inhibition Study : A study demonstrated that derivatives synthesized from this compound exhibited significant antiviral activity against HCV in vitro, with IC50 values indicating effective inhibition at low concentrations .
- Pharmacokinetics and Toxicity Assessment : Research has also focused on evaluating the pharmacokinetic properties and toxicity profiles of compounds derived from this compound, showing favorable absorption rates and minimal toxicity in preliminary animal studies .
Future Directions
The ongoing research into this compound emphasizes its potential not only as an antiviral agent but also as a scaffold for developing new therapeutic compounds targeting various diseases. The exploration of its derivatives could lead to breakthroughs in treating resistant strains of viruses and other pathogens.
Q & A
Q. What synthetic methodologies are effective for enantioselective synthesis of (R)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid?
The enantioselective synthesis of this spirocyclic compound often employs phase-transfer catalysis. For example, a one-pot double allylic alkylation of a glycine-derived imine precursor using a chinchonidine-derived catalyst under phase-transfer conditions can yield the desired stereoisomer with high enantiomeric excess. Subsequent Boc protection and hydrolysis steps are critical for isolating the carboxylic acid form . Purification via silica gel column chromatography (e.g., eluting with PE:THF mixtures) is recommended to remove trans-esterified byproducts .
Q. How can the structure and stereochemistry of this compound be confirmed experimentally?
Key techniques include:
- NMR Spectroscopy : To verify the spirocyclic framework and methyl group positioning.
- X-ray Crystallography : For absolute stereochemical confirmation, particularly to distinguish the (R) configuration from the (S) enantiomer .
- Chiral HPLC : To assess enantiomeric purity, especially after asymmetric synthesis .
Q. What is the significance of this compound in medicinal chemistry research?
It serves as a critical building block for antiviral agents, notably as the side chain in ledipasvir (HCV NS5A inhibitor). Its rigid spirocyclic structure enhances target binding by restricting conformational flexibility .
Advanced Research Questions
Q. How can stereochemical inconsistencies in literature (e.g., (R) vs. (S) configurations) be resolved during method development?
Discrepancies often arise from synthetic route variations. To ensure fidelity:
- Use chiral auxiliaries or catalysts (e.g., chinchonidine derivatives) that enforce the desired (R) configuration .
- Cross-validate results with computational models (e.g., DFT calculations) to predict and compare stereochemical outcomes .
- Note that some studies focus on the (S) enantiomer (e.g., CAS 1129634-44-1), which may exhibit distinct biological activity .
Q. What strategies are effective for derivatizing this compound to improve pharmacokinetic properties?
Common modifications include:
- Boc Protection : Enhances solubility and stability during intermediate synthesis (e.g., tert-butyl (R)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylate) .
- Fluorination : Introducing difluoro substituents (e.g., 1,1-difluoro analogs) to modulate metabolic stability and bioavailability .
- Esterification : Methyl or ethyl esters are often used as prodrugs to enhance membrane permeability .
Q. What mechanistic insights exist for its role in protease inhibition (e.g., SARS-CoV-2 3CL protease)?
In studies on analogs like CMX990, the spirocyclic core acts as a covalent warhead, targeting the protease active site. Kinetic assays (e.g., FRET-based) and mass spectrometry are used to confirm irreversible binding. Molecular docking studies further elucidate interactions with catalytic cysteine residues .
Q. How can computational modeling optimize its use in drug design?
Q. What analytical challenges arise in impurity profiling during large-scale synthesis?
Key issues include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
